5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one
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Overview
Description
5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one is a complex organic compound known for its potential medicinal properties. It is derived from natural sources such as the leaves of Hintonia standleyana and Hintonia latiflora and has shown hypoglycemic activity, making it a candidate for antidiabetic medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one involves multiple steps, starting with the preparation of the core benzopyran structureThe reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity. The use of bioreactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as acetylated or deacetylated forms, oxidized or reduced products, and substituted derivatives .
Scientific Research Applications
5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential antidiabetic properties and other therapeutic effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways related to glucose metabolism. The compound may also interact with receptors and transporters involved in cellular uptake and utilization of glucose .
Comparison with Similar Compounds
Similar Compounds
6-O-β-D-Galactopyranosyl-D-galactose: A disaccharide with similar glycosylation patterns.
O-acyl carbohydrates: Compounds with acyl groups attached to carbohydrate moieties.
Uniqueness
5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one is unique due to its specific combination of a benzopyran core with a hydroxyphenyl group and an acetyl-beta-D-galactopyranosyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H22O11 |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-4-(4-hydroxyphenyl)-2-oxochromen-5-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O11/c1-10(24)31-9-17-20(28)21(29)22(30)23(34-17)33-16-7-13(26)6-15-19(16)14(8-18(27)32-15)11-2-4-12(25)5-3-11/h2-8,17,20-23,25-26,28-30H,9H2,1H3/t17-,20+,21+,22-,23-/m1/s1 |
InChI Key |
WBCRDJIBCGCYEI-SUHOFRIBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
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